3-Ethyl-3-methyloxirane-2-carbonitrile
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Overview
Description
3-Ethyl-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nitrile group attached to the second carbon of the oxirane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-ethyl-3-methyl-2-butanone with a cyanide source under basic conditions . The reaction proceeds through the formation of an intermediate cyanohydrin, which subsequently undergoes cyclization to form the oxirane ring . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and a cyanide source like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield . The product is then purified using distillation or recrystallization techniques to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (RNH₂) can be used under basic or neutral conditions.
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted oxiranes or open-chain compounds.
Scientific Research Applications
3-Ethyl-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methyloxirane-2-carbonitrile involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds . The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products . These reactions are often catalyzed by acids or bases, which facilitate the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Ethyl-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and chemical properties . This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-ethyl-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C6H9NO/c1-3-6(2)5(4-7)8-6/h5H,3H2,1-2H3 |
InChI Key |
IMQWVSGGXYHAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C |
Origin of Product |
United States |
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